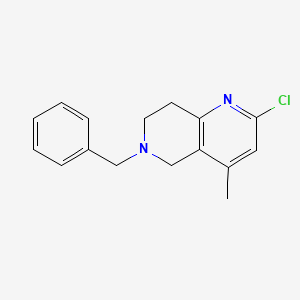
6-Benzyl-2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound with potential medicinal applications. Its molecular formula is C₁₆H₁₇ClN₂ , and its molecular weight is approximately 272.77 g/mol . The compound’s structure consists of a naphthyridine core with a benzyl group and a chlorine atom attached.
Synthesis Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
6-Benzyl-2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine and its derivatives have been extensively studied in the field of synthetic organic chemistry. For instance, Shiozawa et al. (1984) investigated the synthesis of various 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs through chemical modification of pyridine derivatives, highlighting the compound's potential in the development of new synthetic routes (Shiozawa et al., 1984). Similarly, Sirakanyan et al. (2014) explored the reactivity of related naphthyridines with nucleophiles under different conditions, further demonstrating the compound's utility in organic synthesis (Sirakanyan et al., 2014).
Pharmaceutical Research
In the realm of pharmaceutical research, derivatives of this compound have been synthesized and studied for their potential therapeutic applications. For example, Vanlaer et al. (2009) synthesized derivatives of 6,8-bridged 5,6,7,8-tetrahydro-1,6-naphthyridines as analogues of huperzine A and evaluated them as inhibitors of acetylcholinesterase, a target for Alzheimer's disease treatment (Vanlaer et al., 2009). This research underscores the compound's relevance in the development of novel pharmaceutical agents.
New Heterocyclic Systems
Further research has focused on the development of new heterocyclic systems based on naphthyridine derivatives. Sirakanyan et al. (2018) devised methods for synthesizing new heterocyclic systems starting from 7-benzyl-3-chloro-1-(morpholin-4-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, showcasing the compound's versatility in creating novel chemical structures with potential applications in drug design and material science (Sirakanyan et al., 2018).
Wirkmechanismus
Target of Action
It’s known that 1,6-naphthyridines, the core structure of this compound, have a wide range of pharmacological activities such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents .
Biochemische Analyse
Biochemical Properties
6-Benzyl-2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit anticancer properties by interacting with specific enzymes involved in cell proliferation and apoptosis . For instance, it can inhibit the activity of certain kinases, which are crucial for cell signaling pathways. Additionally, this compound can bind to DNA, thereby affecting gene expression and cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, leading to altered gene expression and cellular metabolism . In cancer cells, this compound induces apoptosis by activating caspases and other apoptotic proteins . It also affects the cell cycle by inhibiting cyclin-dependent kinases, thereby preventing cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly kinases involved in cell signaling . This compound can bind to the active site of these enzymes, preventing substrate binding and subsequent phosphorylation events . Additionally, this compound can intercalate into DNA, disrupting the normal function of transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is crucial for its long-term effects on cellular function . Studies have shown that this compound remains stable under physiological conditions, allowing for sustained interactions with biomolecules . Over extended periods, degradation products may form, potentially altering its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, toxic effects may be observed, including damage to normal tissues and organs . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . The interaction with cytochrome P450 enzymes is particularly significant, as it affects the metabolic flux and levels of metabolites . Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing for its accumulation in target tissues . Additionally, binding to plasma proteins can influence its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, it may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications . These localizations are essential for its role in regulating cellular processes .
Eigenschaften
IUPAC Name |
6-benzyl-2-chloro-4-methyl-7,8-dihydro-5H-1,6-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2/c1-12-9-16(17)18-15-7-8-19(11-14(12)15)10-13-5-3-2-4-6-13/h2-6,9H,7-8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWBMLIYMVDCEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1CN(CC2)CC3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
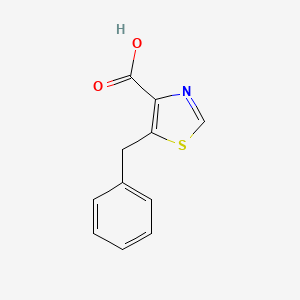
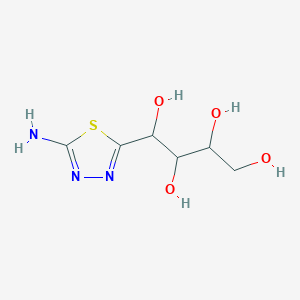
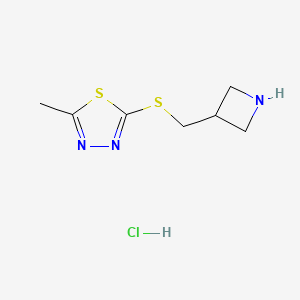
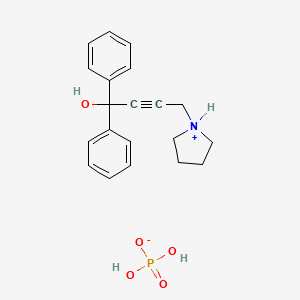
![2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride](/img/structure/B1380910.png)

![Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B1380912.png)


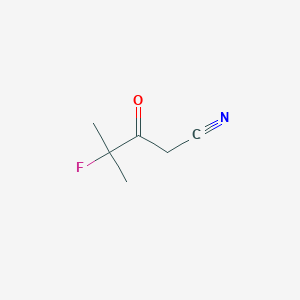
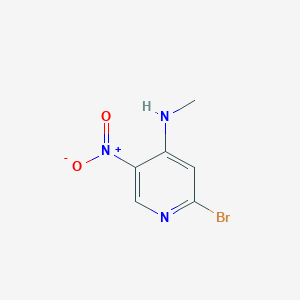
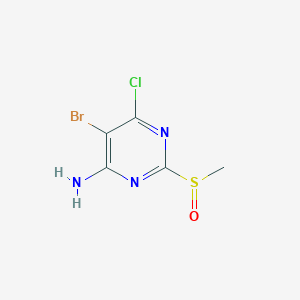
![1-[5-(bromomethyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B1380921.png)

